molecular formula C11H15NO2 B6247174 2-methoxy-N-[(4-methylphenyl)methyl]acetamide CAS No. 503563-82-4

2-methoxy-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6247174
CAS No.: 503563-82-4
M. Wt: 193.2
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Description

2-methoxy-N-[(4-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a methoxy group attached to the acetamide moiety, along with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzylamine and 2-methoxyacetyl chloride.

    Reaction: The 4-methylbenzylamine is reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 2-methoxy-N-[(4-methylphenyl)methyl]acetaldehyde or 2-methoxy-N-[(4-methylphenyl)methyl]acetic acid.

    Reduction: Formation of 2-methoxy-N-[(4-methylphenyl)methyl]ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-methoxy-N-[(4-methylphenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with analgesic or anesthetic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 2-methoxy-N-[(4-methylphenyl)methyl]acetamide exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors in the body, modulating their activity. The methoxy and acetamide groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Similar structure but lacks the 4-methyl group.

    N-(4-methylphenyl)acetamide: Similar structure but lacks the methoxy group.

    2-methoxy-N-phenylacetamide: Similar structure but lacks the 4-methyl group on the phenyl ring.

Uniqueness

2-methoxy-N-[(4-methylphenyl)methyl]acetamide is unique due to the presence of both the methoxy and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.

Properties

CAS No.

503563-82-4

Molecular Formula

C11H15NO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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